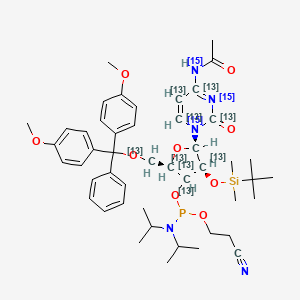

Ac-rC Phosphoramidite-13C9,15N3

Description

Evolution of Stable Isotope Nuclear Magnetic Resonance (NMR) Spectroscopy for Biomolecular Systems

The application of Nuclear Magnetic Resonance (NMR) spectroscopy to biological molecules has a rich history, evolving from early studies on the building blocks of proteins and nucleic acids to the sophisticated multi-dimensional techniques used today. nih.gov Initial ¹H NMR spectra of proteins, first published in the 1960s, demonstrated the potential of this technique to probe biomolecular structure. nih.gov The subsequent realization that the NMR spectra of native and denatured proteins were distinct further underscored its power. nih.gov

A significant leap forward came with the introduction of stable isotopes. Pioneers in the field began using ¹³C-labeled compounds, produced by growing algae on ¹³CO₂, to enhance NMR studies. nih.gov The use of stable isotopes, such as ¹³C and ¹⁵N, has been instrumental in overcoming the challenges of spectral overlap and line broadening, particularly in larger biomolecules. nih.gov Over the past few decades, the development of new isotope-labeling procedures has led to quantum leaps in the advancement of NMR spectroscopy, enabling the study of high-molecular-weight protein complexes and providing detailed structural and dynamic information. ckisotopes.comibs.fr

Fundamental Principles of Oligonucleotide Synthesis via Phosphoramidite (B1245037) Chemistry

The chemical synthesis of oligonucleotides, or short nucleic acid fragments, is predominantly achieved through the phosphoramidite method. wikipedia.org This technique, which has been the industry standard for nearly four decades, offers high efficiency and allows for the synthesis of oligonucleotides up to 200 base pairs in length. twistbioscience.com The process is typically carried out as a solid-phase synthesis, where the growing oligonucleotide chain is attached to a solid support, simplifying the purification process at each step. twistbioscience.comwikipedia.org

The synthesis cycle involves four key steps:

De-blocking (Detritylation): The cycle begins with the removal of a protecting group, typically a dimethoxytrityl (DMT) group, from the 5'-hydroxyl of the support-bound nucleoside. biosyn.com

Coupling: The next nucleoside, in the form of a phosphoramidite, is activated and coupled to the deprotected 5'-hydroxyl group of the growing chain. biosyn.com

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are "capped" by acetylation. atdbio.com

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage. biosyn.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support and all protecting groups are removed. atdbio.com

Role of Site-Specific ¹³C and ¹⁵N Isotopic Labeling in RNA/DNA Structural and Mechanistic Investigations

Site-specific isotopic labeling with ¹³C and ¹⁵N has become a cornerstone of modern structural biology, providing a powerful means to probe the intricate details of nucleic acid structure, dynamics, and interactions. By strategically incorporating these stable isotopes into specific locations within a DNA or RNA molecule, researchers can overcome the inherent challenges of studying these complex biomolecules, such as spectral overlap in NMR spectroscopy. isotope.comnih.gov

The ability to introduce isolated ¹H-X (where X is ¹³C or ¹⁵N) spin pairs with simplified relaxation properties is particularly advantageous for dynamic NMR studies. nih.gov This approach allows for the investigation of a wide range of molecular motions, from nanosecond-scale fluctuations to slower, micro- to millisecond-scale conformational changes that are often linked to biological function. nih.gov For instance, site-specific ¹³C labeling has been instrumental in elucidating the dynamics of the HIV-1 polypurine tract and the folding of G-quadruplex structures. nih.gov

Furthermore, isotopic labeling is crucial for studying the interactions between nucleic acids and other molecules, such as proteins and small molecule drugs. By selectively labeling the nucleic acid, researchers can pinpoint the sites of interaction and characterize the structural and dynamic changes that occur upon binding. isotope.com

Contextualizing Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ as a Specialized Building Block in Nucleic Acid Bioscience

In the landscape of stable isotope-labeled compounds for nucleic acid research, Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ emerges as a highly specialized and valuable tool. medchemexpress.comnamiki-s.co.jpnamiki-s.co.jp This phosphoramidite building block is a derivative of cytidine (B196190), a fundamental component of RNA, that has been uniformly labeled with nine ¹³C atoms and three ¹⁵N atoms. The "Ac" designation refers to an acetyl protecting group on the exocyclic amine of the cytosine base.

The comprehensive isotopic enrichment of this compound makes it particularly powerful for a variety of advanced NMR experiments. The presence of both ¹³C and ¹⁵N labels provides a wealth of information for resonance assignment and the determination of three-dimensional structures. Furthermore, the uniform labeling scheme can be exploited in sophisticated relaxation-based NMR experiments to probe the dynamics of RNA molecules with exceptional detail.

The synthesis of oligonucleotides incorporating Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ follows the standard phosphoramidite chemistry protocol. This allows for its seamless integration into established automated DNA/RNA synthesis workflows, making this advanced research tool accessible to a wide range of laboratories. The use of such specifically labeled building blocks is crucial for pushing the boundaries of our understanding of RNA structure, function, and its role in complex biological processes.

Structure

2D Structure

Properties

Molecular Formula |

C47H64N5O9PSi |

|---|---|

Molecular Weight |

914.0 g/mol |

IUPAC Name |

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27+1,29+1,31+1,40+1,41+1,42+1,43+1,44+1,45+1,49+1,50+1,51+1 |

InChI Key |

QKWKXYVKGFKODW-URFSQHIQSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH]C(=O)C)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ac Rc Phosphoramidite 13c9,15n3

Strategies for Carbon-13 and Nitrogen-15 Isotopic Enrichment of Cytidine (B196190) Precursors

The synthesis of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ begins with the preparation of a cytidine precursor molecule that is uniformly labeled with nine ¹³C atoms and three ¹⁵N atoms. This is typically achieved through biosynthetic or chemo-enzymatic methods, which offer efficient routes to complex labeled biomolecules. nih.govnih.govresearchgate.net

One common strategy involves the use of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, grown in media containing ¹³C-glucose as the sole carbon source and ¹⁵N-ammonium salts as the sole nitrogen source. nih.govnih.gov These organisms metabolically incorporate the stable isotopes into their cellular components, including nucleotides. The total RNA can then be isolated and enzymatically hydrolyzed to yield the constituent ribonucleosides, including the desired ¹³C₉,¹⁵N₃-labeled cytidine. nih.gov

Alternatively, chemo-enzymatic approaches provide a more controlled synthesis. These methods can start from simpler, commercially available labeled precursors and utilize a series of enzymatic reactions to build the labeled cytidine. For instance, labeled ribose can be coupled with a labeled cytosine base using specific enzymes. researchgate.netnih.gov The synthesis of fully ¹³C/¹⁵N labeled pyrimidine (B1678525) nucleosides has been achieved starting from ¹³C-glucose and labeled nucleobases. nih.gov

Table 1: Isotopic Enrichment Strategies for Cytidine Precursors

| Strategy | Precursors | Key Steps | Typical Isotopic Purity | Reference |

| Biosynthetic (E. coli) | ¹³C-glucose, ¹⁵NH₄Cl | Fermentation, RNA isolation, Enzymatic hydrolysis | >98% | nih.gov |

| Chemo-enzymatic | ¹³C-Ribose, ¹³C/¹⁵N-Cytosine | Enzymatic coupling | >99% | researchgate.netnih.gov |

| Chemical Synthesis | Labeled small molecules | Multi-step organic synthesis | >98% | researchgate.net |

Regioselective Functionalization and Protecting Group Chemistry for Ac-rC Ribonucleosides

Once the ¹³C₉,¹⁵N₃-labeled cytidine is obtained, it must be appropriately protected to ensure selective reactions in the subsequent phosphitylation and oligonucleotide synthesis steps. This involves the protection of the 5'-hydroxyl, 2'-hydroxyl, and the N⁴-amino group of the cytidine base. umich.edu

The N⁴-amino group is first acetylated to form N⁴-acetylcytidine (Ac-rC). This is typically achieved using acetic anhydride (B1165640) in the presence of a base. The acetyl group is a crucial component of the final molecule and also serves as a protecting group for the exocyclic amine during oligonucleotide synthesis.

The 5'-hydroxyl group is commonly protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency during solid-phase synthesis. nih.govjournalirjpac.com The 2'-hydroxyl group is protected with a base-labile group, most commonly tert-butyldimethylsilyl (TBDMS), which is stable to the acidic conditions used for DMT removal. biosearchtech.com The regioselective protection of the 2'-hydroxyl is a critical step and can be achieved through various methods, including transient protection of the 3' and 5'-hydroxyl groups. nih.gov

Table 2: Protecting Groups for Ac-rC Ribonucleoside Synthesis

| Functional Group | Protecting Group | Abbreviation | Key Features | Reference |

| N⁴-Amino | Acetyl | Ac | Part of final structure, stable to standard synthesis conditions | nih.gov |

| 5'-Hydroxyl | Dimethoxytrityl | DMT | Acid-labile, allows for colorimetric monitoring | nih.govjournalirjpac.com |

| 2'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Base-labile, stable to acid | biosearchtech.com |

Phosphitylation Approaches to Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃

The final key step in the synthesis of the phosphoramidite (B1245037) is the phosphitylation of the 3'-hydroxyl group of the protected N⁴-acetyl-¹³C₉,¹⁵N₃-cytidine. This reaction introduces the reactive phosphoramidite moiety, which is essential for the coupling reaction during solid-phase oligonucleotide synthesis. umich.eduwikipedia.org

The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) or acetonitrile (B52724), in the presence of a weak base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to neutralize the HCl byproduct. nih.govresearchgate.net The 2-cyanoethyl group protects the phosphorus and is readily removed under basic conditions during the final deprotection of the oligonucleotide. umich.edu

The reaction must be performed under strictly anhydrous conditions to prevent hydrolysis of the phosphitylating agent and the product phosphoramidite. The progress of the reaction is often monitored by ³¹P NMR spectroscopy, which shows a characteristic shift for the product phosphoramidite. umich.edu

Table 3: Common Phosphitylation Reagents and Conditions

| Phosphitylating Agent | Activator/Base | Solvent | Typical Reaction Time | Reference |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane | 2-4 hours | nih.govresearchgate.net |

| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 4,5-Dicyanoimidazole (DCI) | Acetonitrile | 1-2 hours | researchgate.net |

Purification and Spectroscopic Validation Techniques for Labeled Phosphoramidites

Due to the sensitive nature of phosphoramidites, purification requires methods that avoid hydrolysis and other side reactions. The crude product is typically purified by silica (B1680970) gel column chromatography under anhydrous conditions. nih.gov The column is packed and eluted with a non-polar organic solvent system, often containing a small amount of a basic amine like triethylamine (B128534) to prevent degradation of the product on the silica gel.

After purification, the identity and purity of the Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ must be rigorously confirmed. High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the final product. researchgate.netthermofisher.com

Spectroscopic validation is crucial to confirm the structure and isotopic labeling. nih.gov

³¹P NMR spectroscopy is used to confirm the formation of the phosphoramidite and to check for the presence of phosphate (B84403) impurities. The product typically shows two diastereomeric peaks in a specific chemical shift range.

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and, importantly, the isotopic enrichment of the final product. nih.govalmacgroup.com

Table 4: Analytical Techniques for Validation of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃

| Technique | Purpose | Key Observations | Reference |

| Silica Gel Chromatography | Purification | Separation from starting materials and byproducts | nih.gov |

| HPLC | Purity Assessment | Single major peak corresponding to the product | researchgate.netthermofisher.com |

| ³¹P NMR | Structural Confirmation | Diastereomeric peaks around 150 ppm | umich.edu |

| ¹H and ¹³C NMR | Structural Confirmation & Isotopic Labeling | Characteristic shifts and couplings confirming the structure and ¹³C incorporation | nih.gov |

| HRMS | Molecular Weight & Isotopic Purity | Correct mass-to-charge ratio for the fully labeled compound | nih.govalmacgroup.com |

Comparative Analysis of Synthetic Yields and Isotopic Purity

The isotopic purity of the final product is a critical parameter and is primarily determined by the isotopic enrichment of the starting materials. nih.gov Mass spectrometry is the definitive technique for determining isotopic purity. almacgroup.com By analyzing the mass distribution of the molecular ion peak, the percentage of the fully labeled species can be accurately quantified. For most applications, an isotopic purity of >98% for ¹³C and ¹⁵N is desired.

Table 5: Synthetic Yields and Isotopic Purity

| Synthetic Stage | Typical Yield | Method for Purity Determination | Target Purity | Reference |

| Isotopic Labeling of Cytidine | 50-70% | Mass Spectrometry | >98% | nih.govnih.gov |

| Protection and Functionalization | 40-60% | HPLC, NMR | >99% (chemical) | nih.gov |

| Phosphitylation | 80-90% | ³¹P NMR, HPLC | >98% | umich.eduresearchgate.net |

| Overall Synthesis | 20-40% | HPLC, HRMS | >98% (isotopic & chemical) | nih.govresearchgate.net |

Strategic Integration of Ac Rc Phosphoramidite 13c9,15n3 in Oligonucleotide Synthesis

Optimized Solid-Phase Synthesis Protocols for Site-Specific ¹³C₉,¹⁵N₃-Labeled Oligoribonucleotides

Key aspects of an optimized protocol include:

Monomer Preparation: The Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is dissolved in anhydrous acetonitrile (B52724) to a specific concentration, typically around 0.1 M, immediately before being placed on the synthesizer. nih.gov Ensuring anhydrous conditions is critical to prevent premature hydrolysis of the phosphoramidite (B1245037). glenresearch.com

Coupling Reaction: The coupling step, where the phosphoramidite is added to the growing oligonucleotide chain, is the most critical for achieving high yield. Due to the steric hindrance from the 2'-protecting group (commonly TBDMS or TOM), coupling times for RNA phosphoramidites are generally longer than for their DNA counterparts. biosearchtech.com The use of a potent activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (BTT), is essential for maximizing coupling efficiency. biosearchtech.com

Capping: Any unreacted 5'-hydroxyl groups on the growing chain are capped, typically with acetic anhydride (B1165640), to prevent the formation of deletion-mutant sequences. glenresearch.com

Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.

Several research groups have developed and refined protocols for the synthesis of ¹³C/¹⁵N-labeled RNA phosphoramidites and their incorporation into oligonucleotides. nih.govresearchgate.net These methods often involve chemo-enzymatic strategies to prepare the initial labeled nucleosides, which are then converted into the phosphoramidite building blocks. nih.govnih.gov

Evaluation of Coupling Efficiency and Fidelity in Modified Oligonucleotide Chains

The success of incorporating a modified phosphoramidite like Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ hinges on high coupling efficiency and maintaining the fidelity of the synthesized oligonucleotide.

Coupling Efficiency: This is a measure of the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each cycle. Even a small decrease in coupling efficiency can lead to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides. glenresearch.com For RNA phosphoramidites, coupling efficiencies are typically greater than 97% with optimized protocols. biosearchtech.com The efficiency can be monitored in real-time on many automated synthesizers by measuring the absorbance of the released trityl cation during the deprotection step.

Fidelity: This refers to the accuracy of the sequence, ensuring that the labeled amidite is incorporated at the intended position and that no unintended mutations (deletions, insertions, or substitutions) occur during synthesis. researchgate.net High-fidelity synthesis is crucial for the biological or structural studies for which the labeled oligo is intended. The proprietary MOX/SUC chemistries are noted for their versatility in designing linkers and spacers attached to oligonucleotides. fidelitysystems.com

Factors influencing coupling efficiency and fidelity include the purity of the phosphoramidite, the dryness of the acetonitrile, the type and concentration of the activator, and the coupling time. glenresearch.com

Post-Synthetic Processing: Deprotection and Purification of Isotopically Enriched Nucleic Acids

Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases, phosphate backbone, and 2'-hydroxyls must be removed. nih.gov This deprotection process must be carefully controlled to avoid degradation of the RNA molecule.

A typical deprotection scheme for RNA synthesized with 2'-O-TBDMS protection involves:

Base and Phosphate Deprotection: Treatment with a mixture of ammonia (B1221849) and methylamine (B109427) (AMA) or aqueous ammonia. nih.govglenresearch.com The use of acetyl (Ac) protection on the cytidine (B196190), as in Ac-rC Phosphoramidite, allows for faster deprotection compared to other protecting groups. glenresearch.com

2'-Hydroxyl Deprotection: Removal of the TBDMS group is typically achieved using a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF). glenresearch.com

Once deprotected, the crude oligonucleotide mixture, which contains the full-length product as well as truncated and modified sequences, must be purified. creative-biogene.com Common purification techniques for isotopically enriched nucleic acids include: biosyn.com

Polyacrylamide Gel Electrophoresis (PAGE): This method separates oligonucleotides based on their size and can yield purities greater than 90%. biosyn.com It is particularly effective for resolving longer unmodified oligos. biosyn.com

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and purity. thermofisher.com

Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. It is often used in a "trityl-on" mode where the final 5'-DMT group is left on the full-length product, making it significantly more hydrophobic than the failure sequences. atdbio.com

Anion-Exchange HPLC (AEX-HPLC): Separates based on the negative charge of the phosphate backbone, providing high resolution for oligonucleotides up to 50 bases. biosyn.com

The choice of purification method depends on the length of the oligonucleotide, the required purity, and the downstream application. biosyn.com

Methodological Considerations for Scalable Incorporation of Isotope-Labeled Phosphoramidites

Scaling up the synthesis of oligonucleotides containing expensive isotope-labeled phosphoramidites from the research (micromole) to the clinical or large-scale (milligram to gram) level presents several challenges. oligofastx.comeurofinsgenomics.com

Key considerations for scalable synthesis include:

Process Optimization: Synthesis protocols must be robust and reproducible. This includes optimizing reagent delivery, reaction times, and wash steps to ensure consistent high-quality product. eurofinsgenomics.com

Purification Strategy: Purification methods must be scalable to handle larger quantities of crude product while maintaining high resolution and yield. creative-biogene.comoligofastx.com HPLC is often the preferred method for large-scale purification due to its speed and resolution. thermofisher.com

Quality Control: Stringent quality control measures are necessary at each step to ensure the identity and purity of the final product. This includes techniques like mass spectrometry and HPLC analysis. tosohbioscience.com

Both enzymatic and chemical synthesis approaches are utilized for producing stable isotope-labeled oligonucleotides. isotope.com While enzymatic synthesis is well-suited for uniform labeling, chemical synthesis with phosphoramidites is the method of choice for precise, site-specific incorporation of isotopic labels. isotope.com

Applications of Ac Rc Phosphoramidite 13c9,15n3 in High Resolution Nmr Spectroscopy

Elucidating Nucleic Acid Structural Features

Isotopic labeling is fundamental to determining the high-resolution structure of nucleic acids in solution. It enables the use of heteronuclear correlation experiments that resolve ambiguity and provide a wealth of structural restraints. nih.govnih.gov

A prerequisite for any structural or dynamic study is the unambiguous assignment of NMR resonances to specific atoms in the nucleic acid sequence. The poor chemical shift dispersion in RNA, especially in the ribose proton region, makes this a formidable task using traditional proton-only NMR. nih.gov The introduction of ¹³C and ¹⁵N labels via Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ allows for the use of powerful heteronuclear triple-resonance experiments (e.g., HNC, HCCH-TOCSY), similar to those used in protein NMR. nih.gov These experiments correlate protons with their directly attached ¹³C or ¹⁵N nuclei, spreading the crowded proton signals into additional, better-resolved dimensions. nih.govnih.gov

For instance, a full resonance assignment involves a multi-step process that includes:

Spin System Identification: Experiments like 3D HCCH-COSY and 3D HCCH-TOCSY are used to identify the correlations within each ribose spin system. nih.gov

Base-to-Sugar Correlation: Connections between the base and its attached sugar are established, linking the identified spin systems to a specific nucleotide.

Sequential Assignment: A "sequential walk" is performed by identifying through-space correlations (NOEs) or through-bond couplings between adjacent nucleotides. nih.gov

The use of nucleotide-specific labeling, where only certain residue types (like cytidine) are labeled, dramatically simplifies spectra and reduces ambiguity, greatly facilitating the assignment process for larger RNAs. nih.govnih.gov

Table 1: Representative NMR Experiments for Nucleic Acid Resonance Assignment Enabled by ¹³C/¹⁵N Labeling

| Experiment Type | Purpose | Nuclei Correlated | Key Benefit of Labeling |

| HSQC/HMQC | Correlate protons to directly attached ¹³C or ¹⁵N | ¹H-¹³C or ¹H-¹⁵N | Resolves proton overlap by spreading signals into a heteronuclear dimension. |

| HNCO | Sequential backbone assignment (in proteins, adapted for nucleic acids) | ¹H-¹⁵N-¹³C | Establishes through-bond connectivity for sequential walking. |

| HCCH-TOCSY | Correlate all protons within a ribose or base spin system | ¹H-¹³C-¹³C-¹H | Unambiguously identifies all sugar protons belonging to a single nucleotide. |

| HNN-COSY | Identify hydrogen bonds in base pairs | ¹H-¹⁵N-¹⁵N | Directly probes the connectivity across the hydrogen bonds in G-C or A-U pairs. nih.gov |

| ¹⁵N-edited NOESY | Resolve NOEs in a third ¹⁵N dimension | ¹H-¹⁵N, ¹H | Reduces ambiguity in NOE assignment by separating signals based on the ¹⁵N chemical shift of the attached nitrogen. nih.gov |

Determination of Local and Global Conformational Parameters (e.g., J-Couplings, Residual Dipolar Couplings)

Beyond resonance assignment, ¹³C and ¹⁵N labeling is crucial for measuring conformational parameters that define the nucleic acid's 3D structure.

J-Couplings: Scalar or J-couplings provide information about dihedral angles, such as those defining the sugar pucker and the backbone conformation. While homonuclear ¹H-¹H couplings are useful, heteronuclear couplings (e.g., ¹H-¹³C, ¹³C-¹³C, ¹H-¹⁵N) offer more direct and precise angular information.

Residual Dipolar Couplings (RDCs): RDCs provide long-range orientational information, which is a powerful complement to the short-range distance information from NOEs. duke.edu To measure RDCs, the nucleic acid is placed in a dilute liquid crystalline medium (like filamentous phage) to induce a slight preferential alignment with the magnetic field. nih.govnih.gov The resulting small, non-zero dipolar couplings are measured as a change in the total splitting of a signal. RDCs report on the orientation of specific internuclear vectors (e.g., C1'-H1', N1-C6 in cytidine) relative to a global alignment frame for the entire molecule. duke.edunih.govnih.gov The precise measurement of ¹⁵N-¹³C RDCs, for example, has been demonstrated using 3D quantitative J-correlation experiments on uniformly ¹³C, ¹⁵N-enriched RNA, yielding precisions of approximately 0.07 Hz and providing valuable restraints for structure validation and refinement. nih.gov

The nuclear Overhauser effect (NOE) is the primary source of distance restraints for biomolecular structure determination, providing information on protons that are close in space (typically < 6 Å). In larger or complex nucleic acids, traditional 2D ¹H-¹H NOESY spectra suffer from extensive signal overlap. nih.gov

Isotopic labeling with ¹³C and ¹⁵N allows for the use of heteronuclear-edited NOESY experiments (e.g., ¹³C-edited NOESY, ¹⁵N-edited NOESY). nih.govacs.org In these experiments, the NOE signals are spread into a third dimension based on the chemical shift of the ¹³C or ¹⁵N nucleus attached to one of the protons involved in the NOE. This dramatically increases resolution and allows for the unambiguous assignment of a much larger number of distance restraints, which is essential for calculating an accurate and precise 3D structure. nih.govresearchgate.netunivie.ac.at

Probing Nucleic Acid Dynamics and Conformational Exchange Processes

Nucleic acids are not static entities; they undergo a wide range of motions that are often critical for their biological function. These motions, or conformational exchanges, occur on timescales from picoseconds to seconds. nih.gov The incorporation of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ provides the necessary spectroscopic handles to study these dynamic processes, particularly on the microsecond-to-millisecond timescale relevant to events like the transient opening of base pairs. nih.gov

Relaxation dispersion (RD) NMR experiments are powerful techniques for characterizing low-population, transiently formed "excited states" that are in exchange with the dominant, visible "ground state." These methods measure the rate of transverse relaxation (R₂) as a function of an applied radiofrequency field.

Carr-Purcell-Meiboom-Gill (CPMG) RD: This experiment is sensitive to exchange processes in the microsecond to millisecond range. By applying a train of 180° pulses, the effects of conformational exchange on R₂ can be quantified, yielding information about the exchange rate (kₑₓ), the population of the minor state (pₑ), and the chemical shift difference between the states (Δω).

R1ρ Relaxation Dispersion: The R1ρ (R₁ in the rotating frame) experiment uses a continuous "spin-locking" field to probe exchange processes. nih.gov Off-resonance R1ρ experiments are particularly well-suited for studying nucleic acids, as they can characterize exchange dynamics over a broad range of timescales (μs-ms) and allow for the extraction of a full set of exchange parameters, including the sign of Δω. nih.govnih.gov Measuring R1ρ for ¹³C and ¹⁵N nuclei in uniformly labeled RNA samples allows researchers to characterize the chemical shifts of the invisible excited state, providing direct insight into its structure. nih.govnih.gov

Table 2: Parameters from Relaxation Dispersion Studies

| Parameter | Description | Information Gained |

| kₑₓ | The rate of exchange between the ground and excited states. | The timescale of the dynamic process (e.g., base pair opening/closing). |

| pₑ | The fractional population of the minor, excited state. | The stability of the transient conformation (often 0.5-5%). |

| Δω | The difference in chemical shifts between the two exchanging states. | Provides structural information about the invisible excited state. |

Chemical Exchange Saturation Transfer (CEST) Experiments

Chemical Exchange Saturation Transfer (CEST) is another technique for detecting invisible, low-population conformers that are in slow exchange with the major state (typically kₑₓ < 500 s⁻¹). nih.govnih.gov In a CEST experiment, a weak, selective radiofrequency pulse is applied at the resonance frequency of a nucleus in the invisible minor state. nih.gov If exchange occurs, this saturation will be transferred to the corresponding nucleus in the abundant, visible major state, causing a detectable decrease in its signal intensity. nih.govbiorxiv.org

By sweeping the frequency of the saturation pulse and plotting the major state's signal intensity, one obtains a "Z-spectrum" where dips reveal the resonance frequencies of the invisible state. nih.gov ¹⁵N and ¹³C CEST experiments are highly sensitive and can detect states with populations as low as 1%. nih.gov The development of multi-quantum (MQ)-CEST experiments has further enhanced the ability to quantify exchange rates and chemical shifts in systems with symmetric exchange, such as the rotation of arginine side chains. acs.org While heavily applied in protein studies and medical imaging, the principles of CEST are applicable to any system with conformational exchange, including ¹³C/¹⁵N-labeled nucleic acids, offering a powerful tool to detect and characterize rare and transient functional states. nih.govmdpi.com

Monitoring Time-Resolved Conformational Transitions

Time-resolved NMR spectroscopy is a powerful technique for investigating the dynamic processes of biomolecules, such as the conformational transitions that are often integral to their biological function. nih.govpnas.orgnih.gov The incorporation of ¹³C and ¹⁵N labels, facilitated by reagents like Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃, is crucial for these studies, particularly for larger RNA molecules where spectral overlap and signal degeneracy present significant challenges. nih.govnih.govresearchgate.net

By selectively labeling specific residues within an RNA sequence, researchers can monitor the changes in the chemical environment of individual atoms as the molecule transitions between different conformational states. pnas.orgresearchgate.net This approach has been successfully applied to study the folding of riboswitches, which are regulatory segments of mRNA that change their structure upon binding to a specific metabolite. pnas.org For example, time-resolved NMR has been used to follow the ligand-induced folding of the guanine-sensing riboswitch aptamer domain. pnas.org In such experiments, the reaction can be initiated by a laser-triggered release of a caged ligand, allowing for the real-time observation of spectral changes. pnas.org

The analysis of the buildup rates of individual nucleotide signals provides kinetic information about the folding pathway. pnas.org For instance, studies on a guanine-sensing riboswitch revealed a multi-step folding process, starting with the formation of the ligand-binding pocket, followed by the stabilization of a distant loop-loop interaction. pnas.org These site-specific kinetic data, obtained through the use of isotopically labeled nucleotides, offer a level of detail that is not achievable with other techniques. pnas.orgnih.gov

| Kinetic Step | Observed Half-Life (t₁/₂) | Involved Residues |

| Ligand Binding Pocket Formation | 18.9–23.6 s | U22, U47, U51 |

| Loop-Loop Interaction Stabilization | Slower, distinct rate | Remote residues |

This table illustrates the kind of data that can be obtained from time-resolved NMR studies on isotopically labeled RNA, showing different kinetic phases of a riboswitch folding. pnas.org

Characterization of Biomolecular Interactions

The precise characterization of interactions between nucleic acids and other biomolecules, such as proteins and small molecules, is fundamental to understanding a wide range of cellular processes. Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ and similar isotopic labeling strategies are indispensable for these investigations using NMR spectroscopy. pnas.orgnih.govresearchgate.netnih.gov

Chemical Shift Perturbation Analysis of Ligand Binding

Chemical shift perturbation (CSP) analysis is a sensitive NMR method used to map the binding interfaces of molecular complexes. nih.govbcm.edu The chemical shift of a nucleus is highly sensitive to its local electronic environment. nih.gov Upon ligand binding, changes in the conformation of the nucleic acid or direct interaction with the ligand will cause perturbations in the chemical shifts of the involved nuclei. nih.gov

By acquiring heteronuclear correlation spectra, such as ¹H-¹⁵N HSQC, of a ¹³C,¹⁵N-labeled nucleic acid in the presence and absence of a binding partner, researchers can identify the specific nucleotides involved in the interaction. bcm.eduresearchgate.netnorthwestern.edu The magnitude of the chemical shift changes can provide information about the location and extent of the binding interface. bcm.edu This technique is particularly powerful for studying weak and transient interactions that are common in biological systems. researchgate.net

Investigation of Nucleic Acid-Protein Complex Formation

Understanding how proteins recognize and bind to specific nucleic acid sequences is crucial for deciphering the mechanisms of gene regulation and other fundamental biological processes. NMR spectroscopy, aided by isotopic labeling, provides a powerful means to study the structure and dynamics of these complexes in solution. pnas.orgresearchgate.netresearchgate.net

The use of ¹³C,¹⁵N-labeled nucleic acids, prepared using reagents like Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃, allows for the unambiguous assignment of nucleic acid resonances in the complex. nih.gov This is often a major challenge due to severe resonance overlap, especially in the sugar proton region of the RNA. nih.gov Specific labeling patterns can simplify the spectra and facilitate the identification of intermolecular Nuclear Overhauser Effects (NOEs), which provide distance constraints for structure determination. nih.govnih.gov

For example, in the study of the Fox-1 protein in complex with a specifically ¹³C-labeled RNA oligonucleotide, the isotopic labels were essential for the unambiguous assignment of the RNA resonances and for collecting a sufficient number of intermolecular NOEs to determine a high-precision structure. nih.gov

Analysis of Nucleic Acid-Small Molecule Interactions

The interaction of small molecules with nucleic acids is a rapidly growing area of research, with implications for the development of new therapeutic agents that target RNA and DNA. researchgate.netnih.gov NMR spectroscopy is a key technique for characterizing these interactions, from identifying binding events to determining the structure of the complex. nih.gov

Isotopic labeling of the nucleic acid with ¹³C and ¹⁵N is highly advantageous for these studies. nih.gov It allows for the use of target-observed NMR experiments, where changes in the nucleic acid's spectrum upon addition of the small molecule are monitored. nih.gov Filtered NOESY experiments can be employed with a ¹³C,¹⁵N-labeled nucleic acid and an unlabeled small molecule to specifically detect intermolecular NOEs, which greatly simplifies the spectral analysis and provides direct evidence of the binding interface. nih.gov

Development and Refinement of Advanced NMR Pulse Sequences for ¹³C₉,¹⁵N₃-Labeled Systems

The full potential of isotopic labeling with compounds like Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is realized through the development and application of sophisticated multi-dimensional NMR pulse sequences. pnas.orgnih.govresearchgate.netumich.edu These advanced experiments are designed to overcome the challenges associated with the NMR of large biomolecules, such as signal overlap and rapid relaxation. nih.govnih.gov

The presence of ¹³C and ¹⁵N nuclei enables the use of heteronuclear correlation experiments that spread out the signals into additional dimensions, thereby improving resolution. researchgate.netnih.govnih.gov Triple-resonance experiments, which correlate the ¹H, ¹³C, and ¹⁵N nuclei, are particularly powerful for the sequential assignment of resonances in nucleic acids. protein-nmr.org.ukutoronto.ca

Furthermore, the development of transverse relaxation-optimized spectroscopy (TROSY) has been a major breakthrough for studying large biomolecular complexes. nih.gov TROSY-based pulse sequences, when applied to ¹³C,¹⁵N-labeled systems, can significantly reduce linewidths and increase sensitivity, pushing the size limits of molecules that can be studied by solution NMR. nih.gov

Application in Mechanistic Enzymology and Ribonucleic Acid Catalysis

Elucidating Substrate Recognition and Binding Mechanisms

The precise recognition of a substrate by an enzyme or a ribozyme is fundamental to its biological function. The use of RNA oligonucleotides synthesized with Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ has been instrumental in detailing these recognition and binding events, primarily through the application of Nuclear Magnetic Resonance (NMR) spectroscopy.

The incorporation of ¹³C and ¹⁵N isotopes into specific cytidine (B196190) residues within an RNA sequence provides unique NMR-active nuclei. nih.gov This selective labeling strategy is particularly advantageous for studying the structure and dynamics of protein-RNA complexes. nih.gov In unlabeled or uniformly labeled large RNA molecules, severe resonance overlap often obscures crucial structural information, especially within the crowded sugar proton region of the NMR spectrum. nih.govnih.gov By introducing ¹³C and ¹⁵N at specific cytidine sites, researchers can overcome this limitation, allowing for the unambiguous assignment of RNA resonances. This facilitates the identification of intermolecular Nuclear Overhauser Effects (NOEs), which are essential for determining the precise three-dimensional structure of the protein-RNA complex and identifying the key contact points between the substrate and the enzyme. nih.gov

For instance, by synthesizing an RNA substrate with a ¹³C,¹⁵N-labeled cytidine, it becomes possible to monitor changes in the chemical environment of that specific nucleotide upon protein binding. Shifts in the ¹³C and ¹⁵N chemical shifts can pinpoint the exact cytidine residues involved in the interaction and characterize the nature of these interactions, whether they involve hydrogen bonding, stacking, or other contacts. This approach has been pivotal in improving the precision and accuracy of structures determined for protein-RNA complexes, particularly those involving single-stranded RNA binding proteins. nih.gov

Investigating Catalytic Pathways via Isotopic Perturbation

The substitution of an atom with its heavier isotope can subtly alter the vibrational frequencies of chemical bonds, which in turn can affect the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating the rate-determining steps of enzymatic and ribozymatic reactions. nih.govresearchgate.net The synthesis of RNA substrates containing cytidine labeled with ¹³C and ¹⁵N allows for the precise measurement of KIEs, providing deep insights into catalytic mechanisms.

When a ¹³C or ¹⁵N atom is located at a position that undergoes a change in bonding or hybridization during the rate-limiting step of a reaction, a primary KIE is often observed. For example, studies on cytidine deaminase, an enzyme that catalyzes the hydrolytic deamination of cytidine to uridine, have utilized ¹⁵N-labeled cytidine to probe the reaction mechanism. nih.govresearchgate.net By measuring the KIE on the exocyclic amino group, researchers have been able to deduce that the cleavage of the C-N bond is a significant, and in some cases, the rate-determining step of the reaction. nih.govresearchgate.net

The magnitude of the observed KIE can provide detailed information about the transition state of the reaction. A significant KIE suggests that the bond to the isotope is being broken or formed in the transition state, while a KIE near unity implies that the bonding to the isotopic atom is not significantly altered in the rate-limiting step. By comparing the KIEs of wild-type enzymes with those of site-directed mutants, it is possible to dissect the contributions of individual amino acid residues to catalysis. nih.gov

Table 1: Kinetic Isotope Effects in the Deamination of Cytidine This interactive table presents ¹⁵N kinetic isotope effect data for the enzymatic deamination of cytidine, highlighting how isotopic substitution can be used to probe reaction mechanisms.

| Enzyme | Condition | ¹⁵N KIE (V/K) | Interpretation | Reference |

| Wild-type cytidine deaminase | pH 7.3, H₂O | 1.0109 | C-N bond cleavage is partially rate-determining. | nih.gov |

| Wild-type cytidine deaminase | pH 4.2, H₂O | 1.0123 | Increased contribution of C-N bond cleavage at lower pH. | nih.gov |

| Wild-type cytidine deaminase | pD 7.3, D₂O | 1.0086 | Solvent isotope effect suggests proton transfer in the mechanism. | nih.gov |

| His102Asn mutant cytidine deaminase | pH 7.3, H₂O | 1.0158 | Mutation increases the rate-limiting character of the chemical step. | nih.gov |

| Uncatalyzed reaction | pH 7, 100-185°C | 1.0021 | Spontaneous reaction proceeds through a similar but less committed transition state. | nih.gov |

Note: Data is based on studies of cytidine deamination and illustrates the principles of using KIEs. The specific use of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is inferred for the synthesis of the necessary labeled substrates.

Tracing Reaction Intermediates and Transition States

A central goal of mechanistic enzymology is to characterize the transient chemical species that are formed and consumed during a catalytic cycle. Isotopic labeling with compounds like Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ provides a powerful means to trap and characterize reaction intermediates and to infer the geometry of transition states.

In the study of cytidine deaminase, for example, ¹⁵N KIEs have provided strong evidence for a stepwise mechanism involving a tetrahedral intermediate. nih.gov The observed inverse ¹⁵N KIE at the N-3 position of the pyrimidine (B1678525) ring is consistent with the protonation and rehybridization of this nitrogen atom as a hydroxide (B78521) ion attacks the adjacent carbon, leading to the formation of the intermediate. nih.gov This level of detail about the transition state would be difficult to obtain without the use of isotopic labels.

Furthermore, NMR spectroscopy of enzyme-substrate complexes where the substrate is selectively labeled can allow for the direct observation of reaction intermediates, provided they accumulate to a sufficient concentration. The unique spectral signatures of the ¹³C and ¹⁵N labels in the intermediate state can be distinguished from those of the substrate and product, offering a window into the catalytic cycle.

Studies on Ribozyme and Deoxyribozyme Catalytic Mechanisms

Ribozymes (catalytic RNAs) and deoxyribozymes (catalytic DNAs) catalyze a wide range of chemical transformations, and understanding their mechanisms is a key area of biochemical research. The principles of isotopic labeling developed for studying protein enzymes are directly applicable to these nucleic acid catalysts.

The site-specific incorporation of ¹³C and ¹⁵N-labeled cytidine into a ribozyme or its substrate allows for detailed mechanistic investigations. researchgate.net For instance, by placing a label at a suspected active site residue, researchers can use NMR to probe the local structure and dynamics during catalysis. KIE studies can be employed to identify the rate-determining steps in ribozyme-catalyzed reactions, in a manner analogous to studies of protein enzymes.

The chemical synthesis of RNA using phosphoramidite (B1245037) chemistry is particularly crucial for these studies, as it allows for the introduction of isotopic labels at any desired position within the RNA sequence. researchgate.net This is a significant advantage over methods that rely on in vitro transcription, which are less amenable to site-specific labeling. The ability to synthesize specifically labeled RNAs has been instrumental in advancing our understanding of the function of biologically important RNAs, including ribozymes. researchgate.net

Integration with Computational and Theoretical Methodologies

Molecular Dynamics Simulations of Labeled Nucleic Acid Structures

Molecular dynamics (MD) simulations provide a computational microscope for viewing the time-resolved behavior of biomolecules at an atomic level. umich.edu When applied to nucleic acids, MD simulations can reveal the conformational landscape, solvent interactions, and dynamic processes that govern RNA function. umich.edu The utility and accuracy of these simulations are significantly enhanced by experimental data derived from isotopically labeled RNA, synthesized using precursors such as Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃.

Isotopic labels serve as site-specific reporters, and NMR experiments on such labeled molecules yield a wealth of structural restraints. These restraints, including nuclear Overhauser effects (NOEs) for inter-proton distances and residual dipolar couplings (RDCs) for bond vector orientations, can be incorporated into MD simulations to guide the conformational sampling. nih.gov This process, known as restrained molecular dynamics (rMD), is a robust tool for the end-stage refinement of biomolecular structures determined by NMR. nih.gov By using experimental data to steer the simulation, researchers can overcome the limitations of force fields and insufficient sampling times, which can sometimes lead to inaccuracies in purely unrestrained simulations. nih.gov

For example, MD simulations of the UUCG RNA hairpin have been used to analyze ribose dynamics, with results showing good agreement with experimental evidence for conformational flexibility. msu.edu The combination of modern force fields, explicit solvent models, and extensive simulation times, guided by experimental data from labeling, provides a more accurate representation of the structure and its dynamics in solution. nih.gov This integrative approach is particularly valuable for refining nucleic acid structures where long-range structural information might be sparse. nih.gov

Table 1: Key Experimental NMR Restraints Used in Molecular Dynamics Simulations

| Restraint Type | Information Provided | Typical Isotopic Labels Involved |

|---|---|---|

| Nuclear Overhauser Effect (NOE) | Short-range inter-proton distances (< 6 Å) | ¹H, ¹³C, ¹⁵N (for resolving spectral overlap) |

| Residual Dipolar Coupling (RDC) | Long-range orientation of internuclear vectors relative to a magnetic field | ¹H-¹³C, ¹H-¹⁵N, ¹³C-¹³C |

| Scalar Coupling (J-coupling) | Through-bond connectivity and dihedral angles (e.g., sugar pucker) | ¹H, ¹³C, ¹⁵N, ³¹P |

| Cross-Correlated Relaxation | Information on local dynamics and bond vector orientations | ¹³C-¹H, ¹⁵N-¹H |

Quantum Chemical Calculations of NMR Parameters (e.g., Chemical Shifts, Coupling Constants) for Isotopically Labeled Systems

Quantum chemical (QC) or quantum mechanical (QM) calculations provide a theoretical framework for understanding and predicting the magnetic properties of nuclei within a molecule. mdpi.comscilit.com These first-principles computations are indispensable for interpreting the complex NMR spectra of isotopically labeled nucleic acids. researchgate.net By accurately calculating NMR parameters such as chemical shifts and spin-spin coupling constants, QC methods help validate experimental assignments and refine atomic-resolution structures. trygvehelgaker.notrygvehelgaker.no

The calculation of NMR parameters involves determining the response of the molecule's electron cloud to an external magnetic field and the magnetic moments of the nuclei. trygvehelgaker.no The nuclear shielding tensor (σ), which determines the chemical shift (δ), and the indirect nuclear spin-spin coupling tensor (J) are calculated as second derivatives of the molecular energy. trygvehelgaker.no Various theoretical approaches are employed, with Density Functional Theory (DFT) combined with methods like the Gauge-Independent Atomic Orbital (GIAO) approach being particularly common and effective for predicting NMR properties in complex biomolecules. researchgate.net

For systems labeled with ¹³C and ¹⁵N, QC calculations can predict the chemical shifts of these specific nuclei. This is crucial for several reasons:

Resolving Ambiguity: It helps in assigning ambiguous peaks in crowded NMR spectra, a common challenge for RNA molecules. nih.gov

Structural Validation: A strong correlation between calculated and experimental chemical shifts provides a rigorous check on the quality and accuracy of a proposed 3D structure.

Probing Electronic Structure: Deviations between predicted and observed values can highlight unusual electronic environments, such as those involved in hydrogen bonding or non-canonical base pairing, providing insights that are not directly accessible from experimental data alone.

The theoretical expressions for these NMR parameters were first derived by Ramsey using perturbation theory. mdpi.com Modern computational chemistry packages have implemented these theories, allowing for routine calculations that are now a standard tool in structural biology. researchgate.nettrygvehelgaker.no

Table 2: Theoretical Methods for Calculating NMR Parameters

| Method | Description | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often used for its favorable balance of accuracy and computational cost. | Calculation of chemical shifts and coupling constants. |

| Gauge-Independent Atomic Orbital (GIAO) | A popular and effective method for calculating nuclear magnetic shielding tensors. It is often used in conjunction with DFT. researchgate.net | Prediction of isotropic chemical shifts. |

| Hartree-Fock (HF) Theory | An ab initio method that solves the Schrödinger equation using a single Slater determinant. It is a foundational method but often less accurate than DFT for NMR parameters. | Fundamental calculations; often a starting point for more advanced methods. |

| Coupled-Cluster (CC) Theory | A highly accurate but computationally expensive quantum chemical method. | Benchmark calculations on smaller model systems. |

Integrative Modeling and Structure Prediction Incorporating Experimental NMR Data

The determination of high-resolution RNA structures is often challenging due to their inherent flexibility and the difficulty in obtaining comprehensive experimental data. nih.govnih.gov Integrative modeling, also referred to as a hybrid approach, addresses this challenge by combining sparse experimental data with computational structure prediction algorithms. nih.govoup.com Isotopic labeling with ¹³C and ¹⁵N is fundamental to this strategy, as it provides the precise, atom-level experimental restraints needed to dramatically narrow the conformational search space and improve the accuracy of the final models. oup.com

The process typically involves using computational methods to generate a large pool of candidate structures and then scoring these structures based on how well they agree with the experimental data. nih.gov NMR data from labeled RNA, even if limited, provide powerful constraints. For instance, a small number of long-range distance or orientation restraints can be sufficient to define the global fold of an RNA molecule, a task that is notoriously difficult for purely computational methods. oup.com

Several software platforms have been developed to facilitate this integrative approach:

Rosetta: A widely used software suite for macromolecular modeling that can incorporate a variety of experimental data, including NMR chemical shifts and NOEs, to guide structure prediction.

HADDOCK: An integrative platform designed for modeling biomolecular complexes, which can use NMR data to drive the docking of proteins, nucleic acids, and small molecules. uu.nl

Xplor-NIH: A program specifically designed for structure determination and refinement using experimental data from NMR and other sources.

This combination of experimental NMR data from labeled molecules and computational modeling has proven highly effective for determining the structures of complex RNAs, including riboswitches and RNA-protein complexes, that were previously intractable. nih.govazom.com It represents a powerful paradigm in structural biology, where computational and experimental approaches are no longer separate but are deeply interwoven to achieve a more complete understanding of molecular structure and function. nih.gov

Table 3: Integration of NMR Data in Computational Modeling

| Computational Approach | Role of Experimental NMR Data | Example Software |

|---|---|---|

| Fragment Assembly | NMR data (chemical shifts, RDCs) are used to select appropriate structural fragments from a library and to score the assembled models. nih.gov | Rosetta, Assemble2 |

| De Novo Modeling | Sparse NMR restraints (NOEs, RDCs) guide the conformational search, dramatically reducing the sampling space and increasing prediction accuracy. nih.govoup.com | MC-Sym |

| Refinement | High-resolution NMR data are used as restraints in molecular dynamics simulations to refine and validate computationally derived models. nih.gov | Xplor-NIH, CNS, AMBER |

| Docking | NMR data identifying interaction interfaces (e.g., from chemical shift perturbations) are used to guide the modeling of molecular complexes. | HADDOCK uu.nl |

Comparative Methodological Analysis and Future Directions in Isotopic Labeling

Comparison with Other Isotopic Labeling Strategies (e.g., Uniform, Nucleotide-Type Specific, Segmental Labeling)

The study of nucleic acid structure, dynamics, and interactions has been profoundly advanced by isotopic labeling, primarily for nuclear magnetic resonance (NMR) spectroscopy. The choice of labeling strategy is critical and depends on the size of the molecule and the specific scientific question being addressed. Site-specific labeling using precursors like Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ represents a highly precise approach within a broader landscape of labeling methodologies.

Uniform Labeling: This strategy involves the enrichment of all atoms of a particular element (e.g., ¹³C, ¹⁵N) throughout the entire oligonucleotide. nih.gov It is typically achieved by preparing nucleotide triphosphates (NTPs) from microorganisms, such as E. coli, grown in media where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵N-ammonium sulfate, respectively. nih.gov While effective for small RNAs (<30 nucleotides), this method leads to severe spectral crowding and complex signal patterns in larger molecules due to extensive scalar couplings, making resonance assignment and analysis difficult. nih.govresearchgate.net

Nucleotide-Type Specific Labeling: A more selective approach, this method involves labeling all residues of a single type (e.g., all cytosines or all uridines) within the RNA sequence. nih.govoup.com This reduces spectral complexity compared to uniform labeling and was an important step in overcoming signal degeneracy problems in the NMR spectra of RNAs. nih.gov However, for large, biologically relevant RNAs, this strategy can still result in significant signal overlap, limiting detailed structural analysis. researchgate.net

Segmental Labeling: Developed for studying large RNAs and their complexes, segmental labeling involves ligating an isotopically labeled RNA or DNA fragment to unlabeled fragments. oup.comnih.gov This powerful technique allows for the detailed study of a specific domain or region within the context of a much larger macromolecule, effectively breaking down a large, complex system into manageable parts for NMR analysis. researchgate.netoup.comnih.gov

Site-Specific Labeling: This is the most precise labeling method, where one or more specific, pre-determined atoms within a single nucleotide are isotopically enriched. nih.gov This is accomplished through chemical synthesis, incorporating a stable isotope-labeled phosphoramidite (B1245037), such as Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃, at a desired position in the sequence. nih.gov This approach is unparalleled for probing the structure, dynamics, or interaction at a single, critical residue without the spectral interference from other labels. nih.govnih.gov

Table 1: Comparison of Isotopic Labeling Strategies

| Strategy | Description | Typical Application | Main Advantage | Main Disadvantage |

|---|---|---|---|---|

| Uniform Labeling | All atoms of a given element (e.g., ¹³C, ¹⁵N) are labeled throughout the molecule. nih.gov | Small RNAs (<30 nt) for initial structure determination. nih.gov | Provides a wealth of structural restraints. | Severe spectral crowding and signal overlap in larger molecules. researchgate.netnih.gov |

| Nucleotide-Type Specific Labeling | All nucleotides of a specific type (e.g., all Cytidines) are labeled. nih.gov | Medium-sized RNAs to simplify spectra and aid assignment. oup.com | Reduces spectral complexity compared to uniform labeling. nih.gov | Still suffers from signal overlap in large or repetitive sequences. researchgate.net |

| Segmental Labeling | A specific domain or segment of a large RNA is isotopically labeled. oup.com | Large RNAs (>50 nt) and multi-domain complexes. nih.gov | Enables study of specific regions within a large molecular context. oup.com | Technically complex, requiring enzymatic or chemical ligation steps. nih.gov |

| Site-Specific Labeling | One or more atoms at a single, defined nucleotide position are labeled. nih.gov | Probing active sites, ligand binding sites, and specific residue dynamics. nih.govnih.gov | Unambiguous signal assignment and precise measurement of local dynamics. nih.govinnotope.at | Limited to chemically synthesized oligonucleotides (typically <65 nt); high cost of labeled phosphoramidites. oup.comnih.gov |

Advantages and Limitations of Site-Specific Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ for Specific Research Questions

The use of site-specifically labeled building blocks like Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ offers a unique set of capabilities and constraints that make it highly suitable for certain research questions while being less practical for others.

Advantages:

Unambiguous Resonance Assignment: By introducing a label at only one position, the corresponding signals in an NMR spectrum can be assigned without ambiguity. This is especially powerful for resolving assignment conflicts in regions of high spectral overlap. nih.gov

Probing Molecular Dynamics: The introduction of isolated ¹³C-¹H spin pairs is ideal for advanced NMR dynamics experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion. nih.govresearchgate.net This allows for the accurate quantification of molecular motions and functional transitions on the microsecond-to-millisecond timescale, which is critical for understanding mechanisms of ribozymes and riboswitches, without complications from one-bond carbon scalar couplings. nih.gov

Investigating Specific Interactions: Placing a labeled nucleotide at a suspected protein binding site or an active site allows for the precise monitoring of chemical shift perturbations upon interaction, providing direct evidence and characterization of the contact point. nih.gov The labeled functional groups serve as highly sensitive probes for these interactions. nih.govoup.com

Bypassing Enzymatic Limitations: Chemical synthesis using phosphoramidites allows for the incorporation of labels into any desired position within a sequence, a feat not always possible with enzymatic methods. For instance, RNA polymerase does not distinguish between inosine (B1671953) and guanosine, making site-specific labeling of inosine via in vitro transcription impossible. nih.gov

Limitations:

Oligonucleotide Length: The primary limitation is the solid-phase synthesis method used for incorporation. The efficiency of the coupling reaction decreases with each cycle, imposing a practical limit on the length of oligonucleotides that can be synthesized with high purity, typically around 50-65 nucleotides. nih.govresearchgate.net

High Cost: The multi-step chemical synthesis required to produce stable isotope-labeled phosphoramidites makes them considerably expensive. nih.govnih.gov This cost can be prohibitive for studies requiring large amounts of labeled material or the screening of many different labeled positions.

Stereoisomeric Complexity: The phosphoramidite chemistry used in synthesis creates a chiral center at the phosphorus atom, resulting in a mixture of diastereoisomers for each internucleotide linkage. nih.gov These isomers can have distinct structural and pharmacological properties, which can complicate data analysis and interpretation. nih.gov

Table 2: Suitability of Site-Specific Labeling with Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃

| Research Question | Advantage/Limitation | Rationale |

|---|---|---|

| Identifying a protein-contact point in a 25-nt RNA aptamer | High Advantage | Precise placement of the label allows for unambiguous detection of chemical shift changes at the specific binding residue. nih.gov |

| Measuring the pKa of a specific cytosine in a ribozyme | High Advantage | The label provides a specific probe to monitor the protonation state of a single, functionally important nucleotide. |

| Determining the global fold of a new 100-nt lncRNA | High Limitation | Chemical synthesis is not feasible for this length. nih.gov Segmental or nucleotide-specific labeling would be more appropriate. oup.comnih.gov |

| Characterizing the conformational exchange of a single nucleotide in a riboswitch aptamer domain | High Advantage | Ideal for relaxation dispersion NMR experiments to quantify dynamics at a specific site without spectral interference. nih.gov |

Emerging Trends in Isotope-Labeled Oligonucleotide Synthesis and Applications

The field of isotope-labeled oligonucleotides is rapidly evolving, driven by technological advancements and expanding applications in therapeutics and diagnostics.

Automation and High-Throughput Synthesis: Modern oligonucleotide synthesis is increasingly automated, allowing for the rapid and efficient production of custom sequences with high accuracy. bccresearch.com This trend is reducing turnaround times and making labeled oligonucleotides more accessible for a wider range of research. bccresearch.com

Expansion into Therapeutics and Diagnostics: There is a significant trend toward using labeled oligonucleotides as therapeutic agents (e.g., antisense oligonucleotides, siRNA) and as probes for in vivo molecular imaging. bccresearch.comnih.gov Radiolabeled oligonucleotides, for example, are used to track the distribution and pharmacokinetics of nucleic acid drugs, supporting their development from preclinical research to clinical trials. nih.govcreative-biogene.com

Hybrid Chemo-Enzymatic Synthesis: To overcome the size limitations of purely chemical synthesis, hybrid methods that combine the site-specific precision of chemical synthesis with the efficiency of enzymatic ligation are becoming more common. nih.gov This allows for the creation of large, site-specifically labeled RNA molecules that were previously inaccessible. oup.com

Quantitative Mass Spectrometry: The use of stable isotope-labeled oligonucleotides as internal standards is a growing trend for the absolute quantification of nucleic acids and their modifications by mass spectrometry. researchgate.net This technique, known as Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS), is critical for studying the dynamics of post-transcriptional modifications. researchgate.net

Prospects for Novel Derivatizations and Enhanced Probing Strategies

Future research is focused on developing novel chemical modifications and derivatizations to enhance the properties and applications of synthetic oligonucleotides.

Novel Backbone Chemistries: A key area of research is the development of novel modifications to the phosphodiester backbone. The goal is to improve metabolic stability, cellular uptake, and reduce off-target toxicity. nih.gov For example, stereopure, uncharged linkages like the phosphoramidate (B1195095) N3'→P5' (PN) modification have shown superior activity in certain contexts and represent a promising future direction. nih.gov

Fluorinated Oligonucleotides: The introduction of polyfluoroalkyl groups at internucleotidic positions represents a novel derivatization strategy. mdpi.com These modifications can confer unique properties, and some have been shown to facilitate cellular uptake in the absence of traditional transfection agents, opening new avenues for oligonucleotide delivery and probing. mdpi.com

Advanced Probing for In Vivo Imaging: The development of oligonucleotides as radiopharmaceuticals for targeted molecular imaging is a major frontier. nih.gov Future work will focus on creating probes with higher specificity and better imaging characteristics for use in diagnostics and theranostics, where a single agent can be used for both diagnosing and treating a disease. nih.gov

Stereochemically Pure Oligonucleotides: A significant challenge in oligonucleotide therapeutics is the complexity arising from the mixture of diastereoisomers produced during synthesis. nih.gov The development of scalable methods to produce stereochemically pure oligonucleotides is a critical goal. This would lead to drugs with more homogeneous and predictable pharmacokinetic and pharmacodynamic profiles, representing a major leap forward for the field. nih.gov

Q & A

Basic: What synthetic methodologies are validated for producing isotopically labeled Ac-rC Phosphoramidite-13C9,15N3?

Answer:

The synthesis typically involves biosynthetic routes using commercially available [U-15N]-labeled precursors combined with 13C-enriched reagents. A validated protocol (adapted for nucleoside analogs) includes enzymatic digestion of isotopically enriched DNA extracts, followed by phosphoramidite chemistry to introduce the acetylated ribocytidine (Ac-rC) moiety . Critical steps include:

- Isotopic precursor incorporation : Use of [U-15N3]-labeled cytidine derivatives to ensure uniform labeling.

- Phosphoramidite activation : Employing phosphorus trifluoride exchange chemistry to stabilize the reactive intermediate .

- Purification : Reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) to confirm isotopic purity (>98% for 15N3 and 13C9) and structural integrity .

Basic: How is this compound utilized as an internal standard in LC-MS/MS assays?

Answer:

This compound serves as a stable isotopic internal standard (SIS) for quantifying unmodified ribocytidine derivatives in DNA/RNA methylation studies. Key methodological considerations include:

- Spike-in calibration : Co-elution of the labeled and unlabeled analytes to correct for matrix effects.

- Quantification : Use of standard curves with linear ranges (e.g., 0.1–100 ng/mL) and low intra-assay variability (CV <3%) .

- Data normalization : Peak area ratios (analyte/SIS) adjusted for isotopic purity (e.g., 99% 13C9 and 98% 15N3) to mitigate cross-contribution from natural abundance isotopes .

Advanced: What experimental design strategies mitigate isotopic interference in multiplexed assays using this compound?

Answer:

Isotopic overlap (e.g., 13C9 vs. natural 12C isotopes) can skew quantification. Solutions include:

- Mass shift optimization : Select MS transitions with sufficient mass separation (e.g., Δm/z ≥3) to avoid spectral overlap .

- Cross-validation : Parallel assays using unlabeled analogs to quantify baseline interference (e.g., 0.1% contribution from M+0 in [15N3]MdCyt) .

- Dynamic exclusion : LC gradient adjustments (e.g., Raptor Polar X columns) to resolve co-eluting isotopic species .

Advanced: How do researchers validate the stability of this compound under varying storage conditions?

Answer:

Stability studies involve:

- Temperature stress tests : Storage at −20°C (long-term) vs. 4°C (short-term) with periodic LC-MS/MS analysis to monitor degradation (e.g., <5% loss over 6 months at −20°C) .

- Hydrolytic resistance : Incubation in aqueous buffers (pH 5–9) to assess phosphoramidite bond integrity.

- Freeze-thaw cycles : ≤3 cycles recommended to prevent isotopic exchange or aggregation .

Advanced: What challenges arise when integrating this compound into automated oligonucleotide synthesis workflows?

Answer:

Key challenges include:

- Coupling efficiency : Reduced reactivity due to isotopic mass effects (addressed by adjusting phosphoramidite concentration by 10–15%) .

- Deprotection compatibility : Acid-labile acetyl groups require mild deprotection conditions (e.g., 0.1 M NaOH, 10 min) to prevent strand cleavage .

- Post-synthesis QC : MALDI-TOF MS to confirm isotopic mass shifts (e.g., +12 Da for 13C9 and +3 Da for 15N3) .

Advanced: How is this compound applied in tracing RNA modification dynamics in live-cell systems?

Answer:

Applications include:

- Pulse-chase experiments : Incorporation into RNA via in vitro transcription assays, followed by LC-MS/MS to track turnover rates .

- Crosslinking studies : UV-induced crosslinking of acetylated ribocytidine to RNA-binding proteins, with isotopic labeling enabling SILAC-based quantification .

- Single-cell resolution : Coupling with nano-LC-MS to profile modification heterogeneity in rare cell populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.